Pyrazole N-Demethyl Sildenafil-d3
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Overview
Description
Pyrazole N-Demethyl Sildenafil-d3: is a deuterium-labelled derivative of Sildenafil . Sildenafil is a selective inhibitor of the type 5 cGMP phosphodiesterase (PDE5 inhibitor), which catalyzes the hydrolysis of 3’,5’-cyclic guanosine monophosphate (cGMP) . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Pyrazole N-Demethyl Sildenafil-d3 involves the incorporation of deuterium atoms into the molecular structure of Sildenafil . The synthetic route typically involves the following steps:
Cyclization: Formation of the pyrazole ring structure.
Deuterium Labelling: Introduction of deuterium atoms into the molecular structure.
Purification: Isolation and purification of the final product.
Chemical Reactions Analysis
Pyrazole N-Demethyl Sildenafil-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the molecular structure.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pyrazole N-Demethyl Sildenafil-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolism and pharmacokinetics.
Medicine: Utilized in medical research to study the pharmacological effects of PDE5 inhibitors.
Industry: Applied in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Pyrazole N-Demethyl Sildenafil-d3 is similar to that of Sildenafil. It acts as a selective inhibitor of the type 5 cGMP phosphodiesterase (PDE5), which catalyzes the hydrolysis of 3’,5’-cyclic guanosine monophosphate (cGMP) . By inhibiting PDE5, the compound increases the levels of cGMP, leading to enhanced neuro-, synapto-, and angiogenesis . This mechanism is also responsible for its mild vasodilatory effects .
Comparison with Similar Compounds
Pyrazole N-Demethyl Sildenafil-d3 can be compared with other similar compounds, such as:
Sildenafil: The parent compound, which is a well-known PDE5 inhibitor.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.
Tadalafil: A PDE5 inhibitor with a longer duration of action compared to Sildenafil.
The uniqueness of this compound lies in its deuterium labelling, which can provide insights into the metabolic pathways and pharmacokinetics of Sildenafil .
Properties
CAS No. |
1185044-03-4 |
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Molecular Formula |
C21H28N6O4S |
Molecular Weight |
463.571 |
IUPAC Name |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-3-propyl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28)/i3D3 |
InChI Key |
ZLJVUHMTFSCAGQ-HPRDVNIFSA-N |
SMILES |
CCCC1=C2C(=NN1)C(=O)N=C(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC |
Synonyms |
1-[[3-(4,7-Dihydroxy-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl-4-_x000B_ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazine; Desmethylsildenafil-d3; |
Origin of Product |
United States |
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